- Lithium and potassium trialkylborohydrides. Reagents for direct reduction of α,β-unsaturated carbonyl compounds to synthetically versatile enolate anions, Journal of Organic Chemistry, 1976, 41(12), 2194-200

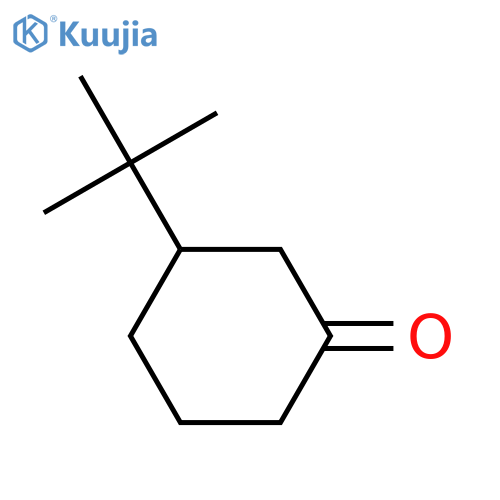

Cas no 936-99-2 (3-tert-butylcyclohexan-1-one)

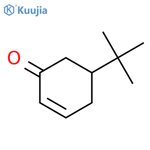

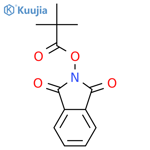

3-tert-butylcyclohexan-1-one structure

Nombre del producto:3-tert-butylcyclohexan-1-one

Número CAS:936-99-2

MF:C10H18O

Megavatios:154.249323368073

MDL:MFCD00962367

CID:862488

PubChem ID:136750

3-tert-butylcyclohexan-1-one Propiedades químicas y físicas

Nombre e identificación

-

- 3-(tert-Butyl)cyclohexanone

- 3-tert-butylcyclohexan-1-one

- 3-(1,1-Dimethylethyl)cyclohexanone (ACI)

- Cyclohexanone, 3-tert-butyl- (6CI, 7CI, 8CI)

- 3-tert-Butyl-1-cyclohexanone

- 3-tert-Butylcyclohexanone

- NSC 103145

- 3-tert-Butyl-cyclohexanone

- YJZOKOQSQKNYLW-UHFFFAOYSA-N

- 3-tert-Butyl cyclohexanone

- UNII-GB5DSJ5DKM

- Cyclohexanone, 3-tert-butyl-

- NSC-103145

- 3-(1,1-Dimethylethyl)cyclohexanone

- Cyclohexanone, 3-(1,1-dimethylethyl)-

- SCHEMBL918723

- 3-tert-butyl-cyclohexan-1-one

- G73087

- 3-t-butylcyclohexanone

- 936-99-2

- (3-(tert-butyl)cyclohexan-1-one

- GB5DSJ5DKM

- 3-(tert-butyl)cyclohexan-1-one

- AKOS005264405

- EN300-255367

- CS-0343255

- NSC103145

- DB-079663

- 3-tert.butylcyclohexanone

-

- MDL: MFCD00962367

- Renchi: 1S/C10H18O/c1-10(2,3)8-5-4-6-9(11)7-8/h8H,4-7H2,1-3H3

- Clave inchi: YJZOKOQSQKNYLW-UHFFFAOYSA-N

- Sonrisas: O=C1CC(C(C)(C)C)CCC1

Atributos calculados

- Calidad precisa: 154.135765193g/mol

- Masa isotópica única: 154.135765193g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 1

- Complejidad: 153

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 1

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.6

- Superficie del Polo topológico: 17.1Ų

3-tert-butylcyclohexan-1-one PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-255367-5.0g |

3-tert-butylcyclohexan-1-one |

936-99-2 | 95% | 5.0g |

$3645.0 | 2024-06-19 | |

| Enamine | EN300-255367-1.0g |

3-tert-butylcyclohexan-1-one |

936-99-2 | 95% | 1.0g |

$1256.0 | 2024-06-19 | |

| Enamine | EN300-255367-2.5g |

3-tert-butylcyclohexan-1-one |

936-99-2 | 95% | 2.5g |

$2464.0 | 2024-06-19 | |

| eNovation Chemicals LLC | Y1126484-250mg |

3-tert-Butyl-cyclohexanone |

936-99-2 | 95% | 250mg |

$190 | 2024-07-28 | |

| Enamine | EN300-255367-0.5g |

3-tert-butylcyclohexan-1-one |

936-99-2 | 95% | 0.5g |

$980.0 | 2024-06-19 | |

| eNovation Chemicals LLC | Y1126484-100mg |

3-tert-Butyl-cyclohexanone |

936-99-2 | 95% | 100mg |

$170 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1126484-500mg |

3-tert-Butyl-cyclohexanone |

936-99-2 | 95% | 500mg |

$185 | 2024-07-28 | |

| Enamine | EN300-255367-10g |

3-tert-butylcyclohexan-1-one |

936-99-2 | 95% | 10g |

$5405.0 | 2023-09-14 | |

| A2B Chem LLC | AH87020-10g |

3-(tert-Butyl)cyclohexanone |

936-99-2 | 95% | 10g |

$5725.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1413925-250mg |

3-(tert-Butyl)cyclohexanone |

936-99-2 | 98% | 250mg |

¥892.00 | 2024-04-24 |

3-tert-butylcyclohexan-1-one Métodos de producción

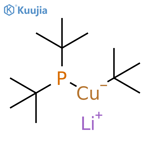

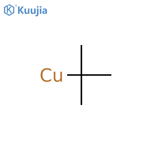

Synthetic Routes 1

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Chlorotrimethylsilane Catalysts: Cuprous chloride Solvents: Tetrahydrofuran

Referencia

- Organomanganese(II) reagents. XVI. Copper-catalyzed 1,4-addition of organomanganese chlorides to conjugated enones, Tetrahedron Letters, 1989, 30(27), 3541-4

Synthetic Routes 3

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl , Lithium Solvents: Tetrahydrofuran ; 3 min, rt; rt → 0 °C; 3 h, 0 °C

1.2 Solvents: Tetrahydrofuran ; 30 s, -78 °C; 5 min, -78 °C

1.3 Reagents: Cuprous cyanide , [(Trimethylsilyl)methyl]lithium Solvents: Pentane , Tetrahydrofuran ; -78 °C; -78 °C → 0 °C

1.4 15 min, -78 °C

1.5 Reagents: Chlorotrimethylsilane ; -78 °C

1.6 Solvents: Tetrahydrofuran ; 5 min, -78 °C

1.7 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Water ; -78 °C

1.8 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 15 min, rt

1.2 Solvents: Tetrahydrofuran ; 30 s, -78 °C; 5 min, -78 °C

1.3 Reagents: Cuprous cyanide , [(Trimethylsilyl)methyl]lithium Solvents: Pentane , Tetrahydrofuran ; -78 °C; -78 °C → 0 °C

1.4 15 min, -78 °C

1.5 Reagents: Chlorotrimethylsilane ; -78 °C

1.6 Solvents: Tetrahydrofuran ; 5 min, -78 °C

1.7 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Water ; -78 °C

1.8 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 15 min, rt

Referencia

- Forming Tertiary Organolithiums and Organocuprates from Nitrile Precursors and their Bimolecular Reactions with Carbon Electrophiles to Form Quaternary Carbon Stereocenters, Angewandte Chemie, 2012, 51(38), 9581-9586

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Sodium iodide Solvents: Dimethyl sulfoxide

1.2 Reagents: Sodium borohydride Solvents: Dimethyl sulfoxide

1.3 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium borohydride Solvents: Dimethyl sulfoxide

1.3 Reagents: Sodium thiosulfate Solvents: Water

Referencia

- Electron transfer processes. 57. Reductive alkylation of electronegatively-substituted alkenes by alkylmercury halides, Journal of the American Chemical Society, 1995, 117(14), 3952-62

Synthetic Routes 6

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Cuprous cyanide , Lithium bromide Solvents: Diethyl ether ; -78 °C; 70 min, -78 °C

1.2 Solvents: Diethyl ether ; -78 °C; overnight, -78 °C → 15 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 30 min, rt

1.2 Solvents: Diethyl ether ; -78 °C; overnight, -78 °C → 15 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 30 min, rt

Referencia

- Enders' SAMP-Hydrazone as Traceless Auxiliary in the Asymmetric 1,4-Addition of Cuprates to Enones, Advanced Synthesis & Catalysis, 2010, 352(13), 2281-2290

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Hantzsch ester Catalysts: Gadolinium triflate Solvents: Tetrahydrofuran ; 2 h, 30 °C

1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol , Water ; 30 min, 23 °C

1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol , Water ; 30 min, 23 °C

Referencia

- Lewis Acid Activation of Fragment-Coupling Reactions of Tertiary Carbon Radicals Promoted by Visible-Light Irradiation of EDA Complexes, Organic Letters, 2021, 23(3), 1103-1106

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Indium trichloride Solvents: Tetrahydrofuran , Hexane

1.2 Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: Tetrahydrofuran

1.3 Reagents: Methanol

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: Tetrahydrofuran

1.3 Reagents: Methanol

1.4 Reagents: Hydrochloric acid Solvents: Water

Referencia

- First Nickel-Catalyzed 1,4-Conjugate Additions to α,β-Unsaturated Systems Using Triorganoindium Compounds, Journal of Organic Chemistry, 1998, 63(26), 10074-10076

Synthetic Routes 10

Synthetic Routes 11

Condiciones de reacción

Referencia

- (3-Methoxy-3-methyl-1-butynyl)-copper(I), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Selenium Solvents: Tetrahydrofuran , Hexane

1.2 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran

1.3 Solvents: Hexane

1.4 -

1.5 Reagents: Ammonium hydroxide , Ammonium chloride

1.6 Reagents: Sodium hypochlorite Solvents: Water

1.2 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran

1.3 Solvents: Hexane

1.4 -

1.5 Reagents: Ammonium hydroxide , Ammonium chloride

1.6 Reagents: Sodium hypochlorite Solvents: Water

Referencia

- Preparation and reactivity of cyanocuprates containing alkylseleno and alkyltelluro groups as non-transferable ligands, Tetrahedron Letters, 2001, 42(13), 2415-2417

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Benzoyl peroxide , Triethylaluminum Solvents: Diethyl ether , Hexane ; 30 min; 0.5 - 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Referencia

- Triethylaluminum- or Triethylborane-Induced Free Radical Reaction of Alkyl Iodides and α,β-Unsaturated Compounds, Journal of Organic Chemistry, 2003, 68(10), 4030-4038

Synthetic Routes 14

Condiciones de reacción

Referencia

- Lithium Butyl(3-methoxy-3-methyl-1-butynyl)cuprate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

Synthetic Routes 15

Synthetic Routes 16

Condiciones de reacción

1.1 Catalysts: Chlorotrimethylsilane , Boron trifluoride etherate Solvents: Tetrahydrofuran

Referencia

- 1,4-Addition of secondary and tertiary alkylzinc bromides to α,β-unsaturated ketones without a copper catalyst., Journal of the American Chemical Society, 1995, 117(43), 10775-6

Synthetic Routes 17

Condiciones de reacción

1.1 Solvents: Diethyl ether

Referencia

- Structure and reactivity of novel lithium di-tert-butylphosphido(alkyl)cuprates, Journal of the American Chemical Society, 1988, 110(21), 7226-8

Synthetic Routes 18

Condiciones de reacción

1.1 Reagents: Diethylzinc Solvents: Dichloromethane , Hexane ; 1 h, -40 °C; 20 h, -40 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referencia

- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles, ACS Catalysis, 2021, 11(5), 2504-2510

Synthetic Routes 19

Synthetic Routes 20

Condiciones de reacción

1.1 Reagents: Lithium iodide Solvents: Dimethyl sulfide

Referencia

- New copper chemistry. Part 15. Organocopper reagents in dimethyl sulfide, Tetrahedron, 1989, 45(2), 425-34

3-tert-butylcyclohexan-1-one Raw materials

- Cuprate(1-), (3-methoxy-3-methyl-1-butynyl)(1,1-dimethylethyl)-

- Cuprate(1-), [bis(1,1-dimethylethyl)phosphino](1,1-dimethylethyl)-, lithium

- tert-Butylzinc bromide, 0.50 M in THF

- LITHIUM-2-METHYL-2-PROPANIDE

- 1H-ISOINDOLE-1,3(2H)-DIONE, 2-(2,2-DIMETHYL-1-OXOPROPOXY)-

- Cuprate(1-), (3-methoxy-3-methyl-1-butynyl)(1,1-dimethylethyl)-, lithium

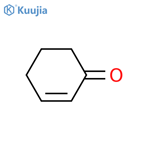

- cyclohex-2-en-1-one

- Copper, (1,1-dimethylethyl)-

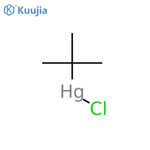

- Mercury,chloro(1,1-dimethylethyl)-

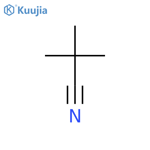

- 2,2-dimethylpropanenitrile

3-tert-butylcyclohexan-1-one Preparation Products

3-tert-butylcyclohexan-1-one Literatura relevante

-

1. Exploitation of aldoxime esters as radical precursors in preparative and EPR spectroscopic roles

-

Shi Cheng,Jing Li,Xiaoxiao Yu,Chuncheng Chen,Hongwei Ji,Wanhong Ma,Jincai Zhao New J. Chem. 2013 37 3267

-

3. Reductive free-radical alkylations and cyclisations mediated by 1-alkylcyclohexa-2,5-diene-1-carboxylic acidsPaul A. Baguley,John C. Walton J. Chem. Soc. Perkin Trans. 1 1998 2073

936-99-2 (3-tert-butylcyclohexan-1-one) Productos relacionados

- 84868-02-0(4-(trans-4-Pentylcyclohexyl)cyclohexanone)

- 2979-19-3(3,3-dimethylcyclohexan-1-one)

- 61203-83-6(4-Pentylcyclohexanone)

- 40649-36-3(4-propylcyclohexan-1-one)

- 589-92-4(4-methylcyclohexan-1-one)

- 5441-51-0(4-ethylcyclohexan-1-one)

- 1660-04-4(1-(1-adamantyl)ethanone)

- 559-74-0(Friedelin)

- 82832-73-3(4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one)

- 98-53-3(4-tert-butylcyclohexan-1-one)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:936-99-2)3-tert-butylcyclohexan-1-one

Pureza:99%

Cantidad:5g

Precio ($):388.0